molecular formula C14H19N3O4 B2771769 1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1902899-34-6

1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2771769
CAS No.: 1902899-34-6
M. Wt: 293.323
InChI Key: YGWXDVNLVXMWRX-UHFFFAOYSA-N
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Description

1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H19N3O4 and its molecular weight is 293.323. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-17-13(18)5-3-10(16-17)14(19)15-9-2-4-11-12(8-9)21-7-6-20-11/h3,5,9,11-12H,2,4,6-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWXDVNLVXMWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a novel heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyridazine derivatives, characterized by a pyridazine ring fused with a dioxin moiety. Its chemical formula is C15H19N3O3C_{15}H_{19}N_{3}O_{3} and it features a complex structure that contributes to its biological properties.

Structure

1 methyl N octahydrobenzo b 1 4 dioxin 6 yl 6 oxo 1 6 dihydropyridazine 3 carboxamide\text{1 methyl N octahydrobenzo b 1 4 dioxin 6 yl 6 oxo 1 6 dihydropyridazine 3 carboxamide}

Antimicrobial Activity

Research has indicated that pyridazine derivatives exhibit significant antimicrobial properties. A study highlighted that certain pyridazine compounds showed promising inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae with IC50 values ranging from 55.84% to 59.54% .

Anticancer Potential

The anticancer activity of pyridazine derivatives has been extensively studied. For instance, a related compound demonstrated excellent antiproliferative effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values below 1.5 µM . These findings suggest that the compound may also possess similar anticancer properties.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Kinases : Compounds with similar structures have shown significant inhibition of c-Met and VEGFR-2 kinases, which are crucial in tumor growth and angiogenesis .
  • Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells, leading to cell cycle arrest in the G0/G1 phase .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyridazine derivatives against clinical isolates. The compound was tested alongside other derivatives, revealing a notable reduction in bacterial viability compared to controls.

Compound NameTarget BacteriaIC50 (µM)
Compound AS. aureus55.84
Compound BE. coli70.00
Test Compound S. pneumoniae59.54

Study 2: Anticancer Activity

In another study focusing on anticancer properties, the compound was evaluated for its effects on cell proliferation and apoptosis induction in human cancer cell lines.

Cell LineIC50 (µM)Mechanism
A5490.98Apoptosis Induction
MCF-71.05Cell Cycle Arrest
HeLa1.28c-Met Inhibition

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